Studies have explored the use of Acrizanib in treating various solid tumors, including renal cell carcinoma (RCC), non-small cell lung cancer (NSCLC), and melanoma [2, 3, 4]. These studies have shown some promising results, with Acrizanib demonstrating anti-tumor activity and improved progression-free survival in some patients [2, 3, 4].
Research has also focused on Acrizanib's ability to inhibit angiogenesis. Studies have shown that Acrizanib can reduce tumor blood vessel formation and decrease tumor growth in animal models [5]. This suggests that Acrizanib's anti-angiogenic properties could contribute to its anti-cancer effects.
Beyond cancer research, Acrizanib is being explored for its potential applications in other diseases:
Acrizanib's ability to inhibit angiogenesis might be beneficial in treating wet AMD, a condition where abnormal blood vessel growth contributes to vision loss [6].
Similar to wet AMD, diabetic retinopathy involves abnormal blood vessel growth in the eye. Acrizanib is being investigated for its potential to slow the progression of this complication in diabetic patients [7].
Further information on specific clinical trials involving Acrizanib can be found on clinical trial registries such as ClinicalTrials.gov ().